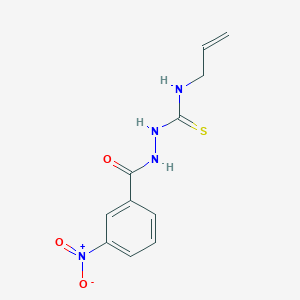

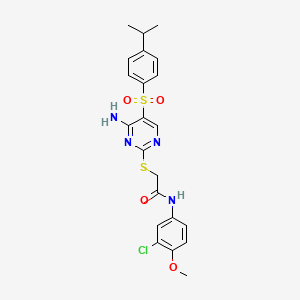

(2-chloro-1,3-thiazol-5-yl)methyl N-phenylcarbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

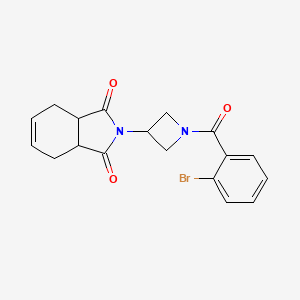

“(2-chloro-1,3-thiazol-5-yl)methyl N-phenylcarbamate” is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The compound also contains a carbamate group (N-phenylcarbamate), which is derived from carbamic acid and consists of a carbonyl (C=O) group attached to an alkyl or aryl group and an amino (NH2) group.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole ring and the carbamate group. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The carbamate group could potentially undergo hydrolysis under acidic or basic conditions to yield an amine and a carbamic acid. The thiazole ring could potentially undergo electrophilic substitution at the carbon atoms .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of the polar carbamate group could enhance the solubility of the compound in polar solvents. The compound could potentially exhibit absorption in the UV-visible region due to the presence of the conjugated system in the thiazole ring .

科学的研究の応用

Antiviral Applications

Thiazole derivatives have been investigated for their efficacy in antiviral treatments, similar to drugs like Ribavirin .

Anticancer Activity

Some thiazoles have shown potential as anticancer agents, with certain compounds demonstrating cytotoxicity against human tumor cell lines .

Antifungal Efficacy

Thiazole compounds have been screened for antifungal activity, indicating potential use in combating fungal infections .

Antibacterial Properties

Research has shown that thiazoles can be effective against a range of bacterial strains, suggesting their use as antibacterial agents .

作用機序

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .

Mode of Action

Thiazole derivatives are known to interact with various biological targets, leading to a range of effects . The specific interactions of this compound with its targets, and the resulting changes, are subjects for future research.

Biochemical Pathways

Thiazole derivatives have been found to impact a variety of biochemical pathways due to their diverse biological activities . The exact pathways affected by this compound and their downstream effects would require further study.

Result of Action

Thiazole derivatives have been found to exhibit a range of biological activities, suggesting they may have multiple effects at the molecular and cellular level

将来の方向性

Future research could explore the synthesis of this compound and its derivatives, as well as their potential biological activities. Given the wide range of activities exhibited by thiazole derivatives, this compound could potentially serve as a useful scaffold for the development of new pharmaceuticals .

特性

IUPAC Name |

(2-chloro-1,3-thiazol-5-yl)methyl N-phenylcarbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2S/c12-10-13-6-9(17-10)7-16-11(15)14-8-4-2-1-3-5-8/h1-6H,7H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCLYTHUNCAFZCS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)OCC2=CN=C(S2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901324648 |

Source

|

| Record name | (2-chloro-1,3-thiazol-5-yl)methyl N-phenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901324648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

36.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24817549 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

(2-chloro-1,3-thiazol-5-yl)methyl N-phenylcarbamate | |

CAS RN |

341967-58-6 |

Source

|

| Record name | (2-chloro-1,3-thiazol-5-yl)methyl N-phenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901324648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-((4-chlorophenyl)sulfonyl)-5-(4-methoxybenzyl)-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B2354565.png)

![2-[(2,3-Dichlorophenyl)formamido]propanoic acid](/img/structure/B2354566.png)

![[(2-Aminophenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B2354579.png)

![N-(4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2354582.png)

![2-(2-methyl-1H-indol-3-yl)-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-oxoacetamide](/img/structure/B2354584.png)